Methyl 4-(4-(methylsulfonyl)piperidine-1-carbonyl)benzoate
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Description
“Methyl 4-(4-(methylsulfonyl)piperidine-1-carbonyl)benzoate” is a complex organic compound. It likely contains a piperidine ring, which is a common feature in many pharmaceuticals and other active compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as “1-(methylsulfonyl)piperidin-4-amine” have been synthesized and are available for purchase .Scientific Research Applications
Enzymatic Metabolism and Drug Development
Research into the metabolic pathways of novel antidepressants identified Methyl 4-(4-(methylsulfonyl)piperidine-1-carbonyl)benzoate derivatives as key intermediates. These studies focus on how such compounds are metabolized by cytochrome P450 enzymes, highlighting their potential in the development of new therapeutic agents. For instance, the metabolism of Lu AA21004, a novel antidepressant, involves oxidation to various metabolites, including a benzoic acid derivative similar to Methyl 4-(4-(methylsulfonyl)piperidine-1-carbonyl)benzoate, mediated by CYP2D6 and other enzymes (Hvenegaard et al., 2012).
Cardiac Ischemia and Reperfusion
Compounds related to Methyl 4-(4-(methylsulfonyl)piperidine-1-carbonyl)benzoate have been investigated for their role in inhibiting the Na+/H+ exchanger, a target for adjunctive therapy in acute myocardial infarction treatment. These studies demonstrate the potential of such compounds in preserving cellular integrity and function during cardiac events (Baumgarth et al., 1997).
Organic Synthesis and Chemical Properties
The solvent's influence on the regioselectivity of sulfoxide thermolysis in β-Amino-α-sulfinyl esters, including derivatives of Methyl 4-(4-(methylsulfonyl)piperidine-1-carbonyl)benzoate, provides insights into synthetic chemistry techniques and mechanisms. Such research contributes to the development of new synthetic routes and the understanding of reaction dynamics (Bänziger et al., 2002).
Antimicrobial and Antifungal Applications
Synthesis and evaluation of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives, which are structurally related to Methyl 4-(4-(methylsulfonyl)piperidine-1-carbonyl)benzoate, have shown significant antimicrobial activities. These compounds offer potential in developing new treatments against bacterial and fungal pathogens affecting plants and possibly humans (Vinaya et al., 2009).
Analytical and Pharmacological Studies
Detailed analytical studies on compounds like Methyl 4-(4-(methylsulfonyl)piperidine-1-carbonyl)benzoate focus on their pharmacological properties, including their roles as growth hormone secretagogues, cannabinoid receptor agonists, and in the synthesis of benzamide derivatives as serotonin receptor agonists. These research efforts underline the compound's versatility and potential in drug discovery and development (Qin, 2002); (Brandt et al., 2020); (Sonda et al., 2003).
properties
IUPAC Name |
methyl 4-(4-methylsulfonylpiperidine-1-carbonyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5S/c1-21-15(18)12-5-3-11(4-6-12)14(17)16-9-7-13(8-10-16)22(2,19)20/h3-6,13H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSLCGBMDONAMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4-(methylsulfonyl)piperidine-1-carbonyl)benzoate |
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